4-hydroxybenzofuran-2(3H)-one
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Overview
Description
4-Hydroxybenzofuran-2(3H)-one is a heterocyclic organic compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and are found in various natural sources.
Mechanism of Action
Target of Action
4-Hydroxybenzofuran-2(3H)-one, also known as 4-HYDROXY-3H-1-BENZOFURAN-2-ONE, is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities . .
Mode of Action
It has been disclosed that an organocatalytic asymmetric reaction of benzofuran-2(3h)-ones with naphthoquinones can facilitate arylation of benzofuran-2(3h)-ones in high yields with excellent enantioselectivities . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Benzofuran compounds in general have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
Benzofuran compounds in general have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It has been found that benzofuran-2(3H)-ones can undergo an organocatalytic asymmetric reaction with naphthoquinones . This reaction facilitates the arylation of benzofuran-2(3H)-ones in high yields with excellent enantioselectivities .
Molecular Mechanism
It is known that benzofuran-2(3H)-ones can undergo an organocatalytic asymmetric reaction with naphthoquinones . This reaction provides a direct way to facilitate arylation of benzofuran-2(3H)-ones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxybenzofuran-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with suitable reagents. For instance, the reaction of 2-hydroxyacetophenone with an oxidizing agent can yield this compound .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybenzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
4-Hydroxybenzofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Its anti-tumor, antibacterial, and anti-viral properties are being explored for therapeutic applications.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Hydroxybenzofuran: A hydroxylated derivative with different biological activities.
Benzothiophene: A sulfur analog with distinct chemical properties.
Uniqueness: 4-Hydroxybenzofuran-2(3H)-one stands out due to its specific hydroxylation pattern, which imparts unique biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
IUPAC Name |
4-hydroxy-3H-1-benzofuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-3,9H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOGZBZRKJIOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2OC1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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